3,4-Dihydroxyphenylacetaldehyde
3,4-Dihydroxyphenylacetaldehyde
3,4-dihydroxyphenylacetaldehyde is a phenylacetaldehyde in which the 3 and 4 positions of the phenyl group are substituted by hydroxy groups. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of catechols, an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes.
3,4-Dihydroxyphenylacetaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3,4-Dihydroxyphenylacetaldehyde is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
3,4-Dihydroxyphenylacetaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3,4-Dihydroxyphenylacetaldehyde is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
5707-55-1
VCID:
VC20816979
InChI:
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2
SMILES:
C1=CC(=C(C=C1CC=O)O)O
Molecular Formula:
C8H8O3
Molecular Weight:
152.15 g/mol
3,4-Dihydroxyphenylacetaldehyde
CAS No.: 5707-55-1
Cat. No.: VC20816979
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,4-dihydroxyphenylacetaldehyde is a phenylacetaldehyde in which the 3 and 4 positions of the phenyl group are substituted by hydroxy groups. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of catechols, an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. 3,4-Dihydroxyphenylacetaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 3,4-Dihydroxyphenylacetaldehyde is a natural product found in Homo sapiens and Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 5707-55-1 |
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2 |
| Standard InChI Key | IADQVXRMSNIUEL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CC=O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CC=O)O)O |
| Appearance | Assay:≥95%A solution in methanol |
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